molecular formula C27H26N4O4 B7686960 1-(4-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine

1-(4-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine

Cat. No.: B7686960
M. Wt: 470.5 g/mol
InChI Key: HMAKYVDXIJIZOT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzoyl group linked to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine involves its interaction with specific molecular targets:

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-33-22-13-11-21(12-14-22)30-15-17-31(18-16-30)27(32)23-9-5-6-10-24(23)34-19-25-28-26(29-35-25)20-7-3-2-4-8-20/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAKYVDXIJIZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3OCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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